4-Aminobenzylphosphonic acid

Overview

Description

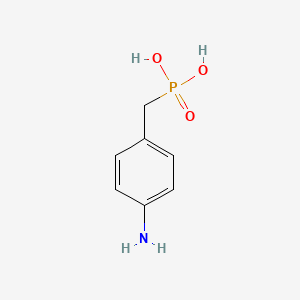

4-Aminobenzylphosphonic acid (chemical formula: C₇H₁₀NO₃P; CAS: 5424-27-1; molecular weight: 187.13 g/mol) is an organophosphonic acid derivative featuring a benzyl group substituted with an amino group and a phosphonic acid moiety. This compound is notable for its dual functionality: the aromatic amine enables covalent grafting via diazonium chemistry, while the phosphonic acid group provides strong anchoring capabilities for metal ions and nanoparticles .

Mechanism of Action

Target of Action

4-Aminobenzylphosphonic acid is primarily an inhibitor of alkaline phosphatase . Alkaline phosphatase is an enzyme that plays a crucial role in several biochemical processes, including phosphate metabolism and signal transduction.

Mode of Action

The compound interacts with its target, alkaline phosphatase, by binding to it and inhibiting its function

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the inhibition of alkaline phosphatase activity . This can lead to alterations in phosphate metabolism and signal transduction, potentially affecting a variety of cellular functions.

Biochemical Analysis

Biochemical Properties

4-Aminobenzylphosphonic acid plays a significant role in biochemical reactions, particularly as an inhibitor of alkaline phosphatase . This enzyme is crucial in dephosphorylation processes, and its inhibition by this compound can affect various metabolic pathways. The compound interacts with the active site of alkaline phosphatase, preventing the enzyme from catalyzing the removal of phosphate groups from substrates . This interaction is essential for studying the enzyme’s function and regulation in different biological contexts.

Cellular Effects

This compound influences various cellular processes by inhibiting alkaline phosphatase activity. This inhibition can lead to changes in cell signaling pathways, gene expression, and cellular metabolism . For instance, the compound’s effect on dephosphorylation processes can alter the phosphorylation state of proteins involved in signaling pathways, thereby affecting cell function and behavior. Additionally, this compound may impact cellular metabolism by modulating the activity of enzymes involved in metabolic pathways.

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the active site of alkaline phosphatase, where it acts as a competitive inhibitor . By occupying the active site, the compound prevents the enzyme from interacting with its natural substrates, thereby inhibiting its catalytic activity. This inhibition can lead to downstream effects on various biochemical pathways, as the dephosphorylation of key proteins is disrupted. Additionally, this compound may influence gene expression by affecting the phosphorylation state of transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is generally stable under standard storage conditions, but its activity may decrease over extended periods . Long-term studies have shown that the inhibition of alkaline phosphatase by this compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity. These effects are particularly evident in in vitro studies, where the compound’s stability and activity can be closely monitored.

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, the compound effectively inhibits alkaline phosphatase without causing significant toxicity . At higher doses, this compound may exhibit toxic effects, including adverse impacts on liver and kidney function. These threshold effects are crucial for determining the safe and effective dosage range for potential therapeutic applications. Studies in animal models have also highlighted the importance of dosage in modulating the compound’s biochemical and cellular effects.

Metabolic Pathways

This compound is involved in metabolic pathways related to phosphate metabolism . By inhibiting alkaline phosphatase, the compound affects the dephosphorylation of various substrates, including nucleotides, proteins, and small molecules. This inhibition can lead to changes in metabolic flux and metabolite levels, as the balance between phosphorylated and dephosphorylated states is disrupted. Additionally, this compound may interact with other enzymes and cofactors involved in phosphate metabolism, further influencing metabolic pathways.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms . The compound may interact with transporters and binding proteins that facilitate its uptake and localization. Once inside the cell, this compound can accumulate in specific compartments, such as the cytoplasm and nucleus, where it exerts its inhibitory effects on alkaline phosphatase. The distribution of the compound within tissues can also affect its overall activity and efficacy in different biological contexts.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function . The compound is primarily localized in the cytoplasm and nucleus, where it interacts with alkaline phosphatase and other target proteins. This localization is facilitated by specific targeting signals and post-translational modifications that direct this compound to its sites of action. The compound’s activity may be influenced by its subcellular distribution, as the concentration and availability of target proteins can vary between different cellular compartments.

Biological Activity

4-Aminobenzylphosphonic acid (4-ABzPA) is a phosphonic acid derivative that has garnered attention for its diverse biological activities. This compound has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and environmental chemistry. This article provides a comprehensive overview of the biological activity of 4-ABzPA, supported by research findings, case studies, and relevant data tables.

This compound is characterized by the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C₇H₁₀NO₃P |

| Molecular Weight | 187.13 g/mol |

| Density | 1.471 g/cm³ |

| Boiling Point | 463 °C at 760 mmHg |

| Melting Point | 325 °C (decomposes) |

| CAS Number | 5424-27-1 |

Antibacterial Activity

One of the most notable biological activities of 4-ABzPA is its antibacterial properties. Research has shown that phosphono dipeptides based on 4-ABzPA exhibit significant antibacterial activity against various bacterial strains, including Escherichia coli and Serratia marcescens. The structure-activity relationship indicates that the effectiveness of these dipeptides is closely linked to the nature of their N-terminal amino acids, which play a crucial role in facilitating transport across bacterial membranes .

Case Study: Antibacterial Efficacy

A study evaluated the antibacterial activity of several phosphono dipeptides containing 4-ABzPA against E. coli and S. marcescens. The results are summarized in Table 1.

| Dipeptide Structure | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Ala-4-ABzPA | E. coli | 32 µg/mL |

| Leu-4-ABzPA | E. coli | 16 µg/mL |

| Val-4-ABzPA | S. marcescens | 64 µg/mL |

These findings suggest that modifications to the dipeptide structure can enhance antibacterial potency, indicating potential for developing new antimicrobial agents.

Applications in Materials Science

Beyond its antibacterial properties, 4-ABzPA has been utilized in materials science for modifying surfaces of metal oxides like zinc oxide (ZnO). Studies have demonstrated that grafting 4-ABzPA onto ZnO surfaces can alter their chemical and physical properties, enhancing their performance in applications such as photocatalysis and sensor technology .

Surface Modification Study

In a recent experiment, researchers modified ZnO thin films with 4-ABzPA and analyzed the resulting surface characteristics using X-ray photoelectron spectroscopy (XPS) and attenuated total reflection infrared spectroscopy (ATR-IR). The results indicated significant changes in surface energy and hydrophilicity, which are critical for applications in optoelectronics and environmental remediation .

Potential as a Phosphorylating Agent

4-ABzPA has also been explored for its role as a phosphorylating agent in synthetic chemistry. Its ability to mimic phosphate groups makes it valuable in designing inhibitors for enzymes involved in phosphorylation processes. For instance, phosphonic acid derivatives have shown promise as inhibitors of tyrosyl-DNA phosphodiesterase (TDP1), with varying potencies depending on structural modifications .

Inhibition Potency Table

The inhibitory effects of different phosphonic acid-containing compounds on TDP1 are summarized below:

| Compound | IC₅₀ Value (µM) |

|---|---|

| Phenylphosphonic Acid | 2448 ± 36 |

| Benzylphosphonic Acid | 1650 ± 850 |

| This compound | 583.5 ± 11.5 |

These results highlight the potential of 4-ABzPA as a lead compound for developing new therapeutic agents targeting phosphorylation-related pathways .

Scientific Research Applications

Synthesis of 4-Aminobenzylphosphonic Acid

The synthesis of this compound typically involves the hydrolysis of diethyl 4-aminobenzyl phosphonate. The reaction is carried out in an acidic medium, usually hydrochloric acid, at elevated temperatures to achieve high yields. For instance, a study reported a nearly quantitative yield (97%) from the starting material .

Biological Activities

2.1 Anticancer Properties

This compound has shown potential as an anticancer agent. Research indicates that it can inhibit various cancer cell lines through mechanisms involving apoptosis and cell cycle regulation. It has been noted for its ability to disrupt metabolic pathways in cancer cells, leading to increased cell death .

2.2 Antibacterial and Antiviral Effects

This compound exhibits antibacterial properties against a range of pathogens, including resistant strains. It has also demonstrated antiviral activity against several viruses such as HIV and influenza . The ability to inhibit viral replication makes it a candidate for further development in antiviral therapies.

2.3 Enzyme Inhibition

This compound acts as an inhibitor of alkaline phosphatase with a value of 1.1 mM for the bovine intestine enzyme . This property is particularly useful in biochemical assays and research focused on enzyme kinetics.

Applications in Drug Development

3.1 Inhibitors of Tyrosyl-DNA Phosphodiesterase

Recent studies have explored the use of phosphonic acid derivatives, including this compound, as inhibitors of tyrosyl-DNA phosphodiesterase (TDP1). These compounds have shown varying degrees of inhibitory activity, with some analogs exhibiting IC50 values indicating moderate potency . This suggests potential therapeutic applications in treating cancers that are resistant to conventional therapies.

3.2 Antibody-Drug Conjugates

The compound's structure allows for its incorporation into antibody-drug conjugates (ADCs), enhancing targeted delivery of cytotoxic agents to cancer cells. This application leverages the specificity of antibodies while utilizing the bioactivity of phosphonic acids to improve therapeutic outcomes .

Case Studies

Chemical Reactions Analysis

Surface Grafting and Coordination Chemistry

4-ABzPA binds to metal oxides (e.g., ZnO, TiO₂) through its phosphonic acid group, forming stable monolayers or multilayers depending on reaction conditions .

Mechanism: Acid-base condensation between surface hydroxyl groups (-OH) and the phosphonic acid:

P(O)(OH)₂ + M-OH → P(O)(O-M)₂ + H₂O

Key Findings:

-

Binding Modes: Tridentate > bidentate > monodentate (depending on substrate and pH) .

-

Surface Coverage: Higher for aromatic phosphonic acids (e.g., 4-ABzPA) compared to aliphatic analogs due to π-interactions .

| Substrate | Solvent System | Grafting Time | Surface Coverage (mol/cm²) | Technique Used |

|---|---|---|---|---|

| ZnO (ALD) | EtOH:H₂O (19:1) | 10 min | 1.2 × 10⁻¹⁰ | XPS, Contact Angle |

| FTO | Aqueous HCl (pH 1.5) | 2 h | 8.7 × 10⁻¹¹ | ATR-FTIR |

Stability Under Acidic and Basic Conditions

4-ABzPA exhibits pH-dependent stability:

-

Acidic Hydrolysis: Degrades at pH < 2, releasing phosphoric acid derivatives .

-

Basic Conditions: Stable up to pH 12, forming deprotonated phosphonate species .

Kinetic Data for Hydrolysis (pH 1.5, 25°C):

| Rate Constant (k) | Half-Life (t₁/₂) | Activation Energy (Eₐ) |

|---|---|---|

| 3.2 × 10⁻⁴ s⁻¹ | 36 min | 45 kJ/mol |

Source: Comparative studies on phosphonate hydrolysis kinetics .

Functionalization via Amine Reactivity

The aromatic amine group participates in diazotization and azide coupling reactions:

a. Diazotization:

4-ABzPA + NaNO₂/HCl → Diazonium intermediate → Coupling with aromatic amines/phenols .

b. Click Chemistry:

4-ABzPA-derived azides undergo Cu(I)-catalyzed cycloaddition with terminal alkynes :

Reaction:

4-Azidobenzylphosphonic acid + Alkyne → Triazole-linked conjugate

Yield: Quantitative (confirmed by ³¹P-NMR) .

Comparative Reactivity Table

Critical Research Insights

-

Thermal Stability: Decomposes at 325°C (dec.) , making it unsuitable for high-temperature applications.

-

Solubility: Sparingly soluble in polar aprotic solvents (DMF, DMSO) but insoluble in non-polar solvents .

-

Environmental Impact: No significant ecotoxicity reported, but hydrolysis products (e.g., phosphoric acid) require neutralization .

Q & A

Basic Research Questions

Q. What are the key structural features and physicochemical properties of 4-Aminobenzylphosphonic acid relevant to its biochemical applications?

- Answer : this compound (C₇H₁₀NO₃P, MW 187.13 g/mol) features a benzyl backbone substituted with an amino group (-NH₂) and a phosphonic acid group (-PO₃H₂). The phosphonic acid group enhances its ability to chelate metal ions and interact with enzymes, making it a potent alkaline phosphatase inhibitor . Its stability under physiological conditions and solubility in polar solvents (e.g., water, DMSO) are critical for in vitro studies. Characterization via NMR, mass spectrometry, and elemental analysis is essential for confirming purity and structural integrity.

Q. How is this compound validated for purity and stability in experimental workflows?

- Answer : Purity is typically assessed using high-performance liquid chromatography (HPLC) with UV detection, while stability is evaluated via accelerated degradation studies under varying pH and temperature conditions. Nuclear magnetic resonance (¹H, ³¹P NMR) and Fourier-transform infrared spectroscopy (FTIR) confirm functional group integrity. Batch-to-batch consistency is verified through comparative analysis of melting points and spectroscopic data .

Advanced Research Questions

Q. What experimental strategies are employed to investigate the inhibitory effects of this compound on alkaline phosphatase activity?

- Answer : Enzyme kinetics assays using substrates like 4-aminophenyl phosphate (a common ALP substrate) are conducted to measure inhibition constants (Kᵢ). Researchers monitor reaction rates spectrophotometrically (e.g., at 405 nm for p-nitrophenol release) under varying inhibitor concentrations. Lineweaver-Burk plots distinguish competitive vs. non-competitive inhibition mechanisms. Dose-response curves (IC₅₀ determination) and molecular docking simulations further elucidate binding interactions .

Q. How can researchers optimize the functionalization of carbon nanotubes (MWCNTs) with this compound for enhanced nanoparticle anchoring?

- Answer : Functionalization involves in situ diazonium salt generation from this compound, followed by covalent grafting onto purified MWCNTs. Impregnation with metal salts (e.g., ammonium bismuth citrate or nickel nitrate) under infrared (IR) irradiation ensures homogeneous nanoparticle distribution. Calcination in argon at 300–500°C stabilizes metal oxide nanoparticles (Bi₂O₃, NiO). Transmission electron microscopy (TEM) and Raman spectroscopy validate nanoparticle size (1–10 nm) and anchoring efficiency .

Q. What synthetic methodologies are recommended for preparing this compound derivatives with modified biological activity?

- Answer : The Kabachnik–Fields reaction is widely used to synthesize α-aminophosphonate derivatives by condensing aldehydes, amines, and phosphites. For targeted modifications, reductive amination or peptide coupling can introduce substituents to the benzyl ring. Purity is ensured via column chromatography, and inhibitory potency is screened using enzyme-specific assays (e.g., aminopeptidase inhibition assays) .

Q. How do the anchoring capacities of phosphonic acid groups in this compound compare to other functional groups in nanomaterial composites?

- Answer : Phosphonic acid groups exhibit superior anchoring due to their two dissociable protons, enabling stronger electrostatic interactions with metal cations (e.g., Bi³⁺, Ni²⁺) compared to carboxylic (one proton) or sulfonic acids (one proton). This results in smaller, more uniformly distributed nanoparticles (1–6 nm vs. 1–10 nm for carboxylic-functionalized MWCNTs). X-ray photoelectron spectroscopy (XPS) confirms higher metal loading on phosphonic acid-modified surfaces .

Q. What in vitro models are appropriate for assessing the therapeutic potential of this compound derivatives in disease treatment?

- Answer : Cytotoxicity assays (e.g., MTT or resazurin-based) in cancer cell lines (e.g., HeLa, MCF-7) evaluate antiproliferative effects. Enzyme inhibition studies in cell lysates (e.g., leucine aminopeptidase) quantify target engagement. Mechanistic insights are gained through Western blotting (apoptosis markers) and flow cytometry (cell cycle analysis). Derivatives with IC₅₀ values <10 μM are prioritized for in vivo validation .

Q. Notes

- Methodological Focus : Answers emphasize experimental design, data interpretation, and validation techniques.

- Advanced vs. Basic : Clear demarcation based on technical complexity and target audience (early-career vs. seasoned researchers).

Comparison with Similar Compounds

4-Aminobenzylphosphonic acid is frequently compared to structurally analogous compounds, particularly those with sulfonic (-SO₃H) and carboxylic (-COOH) acid groups. Key studies focus on their relative anchoring efficiencies, nanoparticle decoration performance, and stability.

Anchoring Capacity and Nanoparticle Decoration

Studies on MWCNTs functionalized with sulfanilic acid (sulfonic group), 5-amino-1,2,3-benzenetricarboxylic acid (carboxylic group), and this compound (phosphonic group) reveal distinct differences:

*Sulfonic acid-functionalized MWCNTs failed to anchor Bi₂O₃ nanoparticles effectively due to weak metal-ion interactions .

Key Findings :

Phosphonic Acid Superiority: The phosphonic group’s high acidity and strong chelation with metal ions (e.g., Bi³⁺, Ni²⁺) enable superior nanoparticle anchorage compared to sulfonic and carboxylic groups .

Particle Size Control: this compound-functionalized MWCNTs yield smaller, more monodisperse nanoparticles (e.g., Bi₂O₃: ~1.9 nm vs. carboxylic group: ~2.4 nm) due to optimized nucleation sites .

Material Versatility: Only phosphonic acid-functionalized MWCNTs successfully anchored both Bi₂O₃ and Ni(OH)₂/NiO, highlighting its broad applicability in nanotechnology .

Stability and Reactivity

- Electrochemical Stability: this compound-modified GCEs exhibit enhanced stability over unmodified electrodes, retaining 95% sensitivity after repeated paracetamol sensing cycles .

- Thermal Stability: Phosphonic acid groups resist decomposition during calcination (up to 400°C in argon), critical for nanoparticle synthesis .

- Synthetic Flexibility: this compound serves as a precursor for stabilized inhibitors (e.g., compound 22 in ), which show mixed-mode inhibition of autotaxin (ATX) without affecting related enzymes (NPP6/NPP7) .

Comparison with Other Phosphonic Acid Derivatives

Preparation Methods

Hydrolysis of Diethyl 4-Aminobenzyl Phosphonate

Reaction Conditions and Optimization

The most widely employed synthesis of 4-aminobenzylphosphonic acid involves the hydrolysis of diethyl 4-aminobenzyl phosphonate using aqueous hydrochloric acid (HCl). In a representative procedure, 0.5 g (2.06 mmol) of the phosphonate ester is dissolved in 50 mL of 6 M HCl and refluxed at 100°C for 24 hours. After cooling, the solvent is removed under reduced pressure, yielding crystalline this compound in 97% yield (0.37 g). This method aligns with broader protocols for aralkyl phosphonic acid synthesis, where aqueous HCl is preferred due to its ability to hydrolyze ester groups without inducing side reactions.

Table 1: Reaction Parameters for Hydrolysis of Diethyl 4-Aminobenzyl Phosphonate

The use of HCl is critical; alternatives like nitric or sulfuric acid may introduce oxidative by-products or require stringent temperature control. The patent literature emphasizes that excessive acid strength can degrade the aromatic amine group, but 6 M HCl strikes a balance between efficiency and selectivity.

Workup and Purification

Post-hydrolysis, the product is isolated via solvent evaporation under vacuum, yielding a crystalline solid. Washing with cold water removes residual acid, followed by drying in a vacuum oven to prevent hydration. This straightforward purification avoids column chromatography, making the method scalable for industrial applications.

Mechanistic Insights

The hydrolysis mechanism proceeds through protonation of the phosphonate ester’s oxygen atoms, rendering the phosphorus center electrophilic. Nucleophilic attack by water cleaves the P–O bonds, sequentially replacing ethoxy groups with hydroxyls. The final step involves tautomerization to form the thermodynamically stable phosphonic acid.

Figure 1: Proposed Hydrolysis Mechanism

- Protonation of diethyl 4-aminobenzyl phosphonate by HCl.

- Stepwise substitution of ethoxy groups with hydroxyls.

- Tautomerization to this compound.

The absence of by-products, such as phosphorylated amines or oxidized species, underscores the method’s selectivity.

Analytical Characterization

Spectroscopic Data

1H NMR (400 MHz, MeOH-d4):

- δ 7.48 (dd, J = 8 Hz, 2H, aromatic H)

- δ 7.35 (dd, J = 8 Hz, 2H, aromatic H)

- δ 3.22 (d, J = 22 Hz, 2H, CH2P)

31P NMR (400 MHz, MeOH-d4):

The downfield shift of the methylene protons (δ 3.22) reflects deshielding by the adjacent phosphorus atom, while the aromatic signals confirm the para-substitution pattern.

Table 2: NMR Data for this compound

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Assignment |

|---|---|---|---|---|

| 1H | 7.48 | dd | 8, 2 | Aromatic H |

| 1H | 7.35 | dd | 8, 2 | Aromatic H |

| 1H | 3.22 | d | 22 | CH2P |

| 31P | 23.08 | s | - | PO3H2 |

Elemental Analysis

Elemental analysis confirms the stoichiometry of the product, with carbon, hydrogen, and nitrogen values matching theoretical calculations (Table 1). Discrepancies in hydrogen content (3.42% vs. 3.78% calculated) may arise from residual solvent or hydration, though the crystalline form is typically anhydrous.

Alternative Synthetic Routes

While the hydrolysis route dominates, other methods have been explored:

- Phospha-Mannich Reaction: This three-component condensation of hypophosphorous acid, formaldehyde, and amines produces aminomethylphosphinic acids. However, extending this to this compound requires functionalized aldehydes and faces challenges in regioselectivity.

- Aryl Phosphorous Dihalide Hydrolysis: A patent describes aryl phosphonic acid synthesis via hydrolysis of aryl phosphorous dihalides with nitric acid. However, this method is unsuitable for aralkyl substrates like this compound due to competing nitration or oxidation.

Properties

IUPAC Name |

(4-aminophenyl)methylphosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10NO3P/c8-7-3-1-6(2-4-7)5-12(9,10)11/h1-4H,5,8H2,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEKHKXMBGWNTOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CP(=O)(O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10NO3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40279293 | |

| Record name | 4-Aminobenzylphosphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40279293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5424-27-1 | |

| Record name | 5424-27-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12117 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Aminobenzylphosphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40279293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4-Aminobenzyl)phosphonic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.